molecular formula C19H17NO3S B14600749 N-(4-Benzoylphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide CAS No. 60462-43-3

N-(4-Benzoylphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide

Cat. No.: B14600749
CAS No.: 60462-43-3
M. Wt: 339.4 g/mol
InChI Key: METBOUOZCIXWPW-UHFFFAOYSA-N
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Description

N-(4-Benzoylphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Benzoylphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the amidation of 4-aminobenzophenone with methacryloyl chloride in the presence of triethylamine to form N-(4-benzoylphenyl)methacrylamide . This intermediate can then undergo further reactions to introduce the oxathiine ring and the carboxamide group under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of advanced techniques such as dispersion polymerization and reversible addition-fragmentation chain-transfer (RAFT) polymerization can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Benzoylphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the benzoylphenyl ring .

Mechanism of Action

The mechanism by which N-(4-Benzoylphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, in lipid-lowering applications, the compound may inhibit key enzymes involved in lipid metabolism, leading to reduced lipid levels in the bloodstream . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Benzoylphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide stands out due to its unique combination of a benzoylphenyl group, a dihydro-oxathiine ring, and a carboxamide group

Properties

CAS No.

60462-43-3

Molecular Formula

C19H17NO3S

Molecular Weight

339.4 g/mol

IUPAC Name

N-(4-benzoylphenyl)-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxamide

InChI

InChI=1S/C19H17NO3S/c1-13-18(24-12-11-23-13)19(22)20-16-9-7-15(8-10-16)17(21)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,20,22)

InChI Key

METBOUOZCIXWPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SCCO1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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